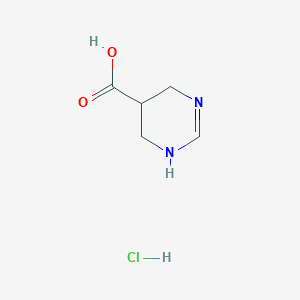
1,4,5,6-Tetrahydropyrimidine-5-carboxylic acid hydrochloride
Descripción general
Descripción
1,4,5,6-Tetrahydropyrimidine-5-carboxylic acid hydrochloride is a versatile small molecule scaffold used in various scientific research applications. It is known for its role as a substrate-inhibitor of the betaine/GABA transporter 1 (BGT1), which is involved in the regulation of neurotransmitter uptake in the central nervous system .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,6-Tetrahydropyrimidine-5-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method starts with the reaction of a suitable amine with a carbonyl compound, followed by cyclization to form the tetrahydropyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve biotechnological methods, such as the use of engineered bacteria to produce the desired compound. For example, the genes responsible for the biosynthesis of similar compounds can be introduced into Escherichia coli, which can then be cultured under specific conditions to produce the target compound .
Análisis De Reacciones Químicas
Types of Reactions
1,4,5,6-Tetrahydropyrimidine-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
1,4,5,6-Tetrahydropyrimidine-5-carboxylic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in neurotransmitter regulation and potential therapeutic applications.
Medicine: Investigated for its potential use in treating neurological disorders such as epilepsy and insomnia.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The compound exerts its effects by interacting with specific molecular targets, such as the betaine/GABA transporter 1 (BGT1). It acts as a substrate-inhibitor, binding to the orthosteric site of the transporter and modulating its activity. This interaction affects the uptake and regulation of neurotransmitters in the central nervous system, which can have therapeutic implications for various neurological disorders .
Comparación Con Compuestos Similares
Similar Compounds
2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid hydrochloride: Another substrate-inhibitor of BGT1 with similar properties.
Ectoine: A cyclic amino acid derivative with protective properties against environmental stress.
Uniqueness
1,4,5,6-Tetrahydropyrimidine-5-carboxylic acid hydrochloride is unique due to its specific interaction with BGT1 and its potential therapeutic applications in neurological disorders. Its versatility as a small molecule scaffold also makes it valuable for various research and industrial applications .
Propiedades
IUPAC Name |
1,4,5,6-tetrahydropyrimidine-5-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2.ClH/c8-5(9)4-1-6-3-7-2-4;/h3-4H,1-2H2,(H,6,7)(H,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTRXEIKYAFUIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN=CN1)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-Bromo-phenoxymethyl)-4-octyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B2654410.png)


![2-[4-(ethoxycarbonyl)-5-imino-2,5-dihydro-1H-pyrazol-1-yl]acetic acid](/img/structure/B2654416.png)

![3-Methoxy-4-[2-[1-[2-(4-methoxyphenyl)ethyl]-2,5-dimethylpyrrol-3-yl]-2-oxoethoxy]benzaldehyde](/img/structure/B2654418.png)
![N-[(oxolan-2-yl)methyl]-3-(pyridin-4-yloxy)azetidine-1-carboxamide](/img/structure/B2654419.png)
![7-{[(4-chlorophenyl)methyl]sulfanyl}-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2654424.png)


![2-((4-fluorophenyl)thio)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2654430.png)



